molecular formula C17H20O2 B1655483 1,3-Di(4-methylphenoxy)propane CAS No. 3722-64-3

1,3-Di(4-methylphenoxy)propane

Cat. No. B1655483
Key on ui cas rn: 3722-64-3
M. Wt: 256.34 g/mol
InChI Key: JOZVRHRYHVUIME-UHFFFAOYSA-N
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Patent
US05041604

Procedure details

Operation was carried out in the same manner as in Example 2, using 1,3-propylene dichloride (108 g, 0.96 mol), p-cresol (205 g, 1.90 mol), water (35 ml) and a 49% aqueous solution of NaOH (106 g, 1.30 mol; a first dropwise addition) and further 79 g, 0.97 mol (a second dropwise addition), to obtain 1,3-di(4-methylphenoxy)propane in the form of white plate crystals (178 g). Yield: 73.2% based on p-cresol. M.P.: 93.5° C. Purity: 99.6%.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2][CH2:3]Cl.[CH:6]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]([CH3:13])[CH:7]=1.[OH-:14].[Na+]>O>[CH3:1][C:2]1[CH:3]=[CH:10][C:11]([O:14][CH2:9][CH2:8][CH2:13][O:12][C:11]2[CH:10]=[CH:9][C:8]([CH3:13])=[CH:7][CH:6]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C(CCCl)Cl
Step Two
Name
Quantity
205 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a first dropwise addition) and further 79 g, 0.97 mol (
ADDITION
Type
ADDITION
Details
a second dropwise addition),

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OCCCOC2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 178 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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